molecular formula C19H25N5O4 B1634077 (S)-Terazosin CAS No. 109351-33-9

(S)-Terazosin

Cat. No. B1634077
CAS RN: 109351-33-9
M. Wt: 387.4 g/mol
InChI Key: VCKUSRYTPJJLNI-AWEZNQCLSA-N
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Description

(S)-Terazosin is a selective alpha-1 adrenergic receptor antagonist that is used in the treatment of hypertension and benign prostatic hyperplasia. It is a chiral molecule with two enantiomers, (R)-terazosin and (S)-terazosin, of which (S)-terazosin is the active form.

Scientific Research Applications

Neuroscientific Research Applications

  • Behavioral Activation and Environmental Change : A study utilized Terazosin to investigate its effects on behavioral activation in response to environmental changes in mice. This research highlighted Terazosin's ability to influence central alpha 1-noradrenergic neurotransmission, which is essential for behavioral activation to environmental change, potentially impacting sensorimotor and motivational processes (Stone et al., 1999).

Pharmacological Research Applications

  • Pharmacokinetics and Pharmacodynamics : Terazosin has been studied for its pharmacokinetic and pharmacodynamic properties, particularly in the context of essential hypertension. These studies have detailed its absorption, half-life, and interaction with other antihypertensive agents, contributing to a better understanding of its efficacy and safety in clinical settings (Frishman et al., 1988; Somberg et al., 1991).

  • Analytical Methods for Determination : Research has also focused on developing various analytical methods for determining Terazosin in different matrices. This is crucial for dosage control and understanding its therapeutic levels in different biological systems (Shrivastava).

Cancer Research Applications

  • Prostate Cancer Cell Line Study : Terazosin has been investigated for its potential in treating metastatic, hormone-independent prostate cancer. It was found that a combination of Terazosin and genistein was effective in inhibiting cell growth and inducing apoptosis in prostate cancer cell lines, suggesting a new therapeutic approach for managing this type of cancer (Chang et al., 2009).

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Terazosin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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